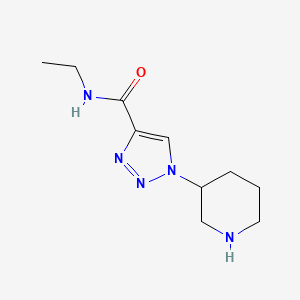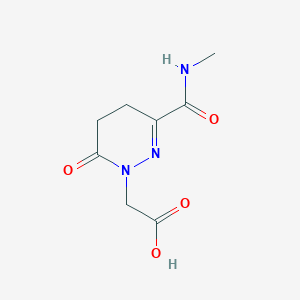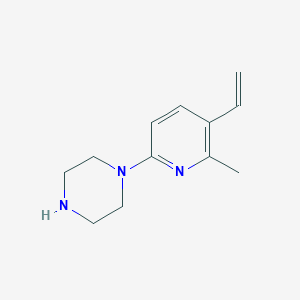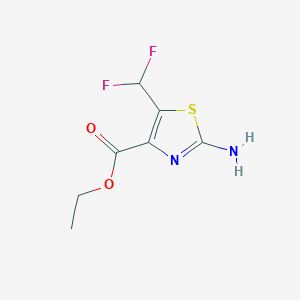
N-Ethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a piperidine ring, and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.
Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides or ethyl sulfonates.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: N-Ethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, leading to different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonates are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
Chemistry: N-Ethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it valuable for various industrial applications.
作用機序
The mechanism of action of N-Ethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
- N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- N-Propyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- N-Butyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness: N-Ethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the ethyl group, piperidine ring, and triazole ring imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C10H17N5O |
|---|---|
分子量 |
223.28 g/mol |
IUPAC名 |
N-ethyl-1-piperidin-3-yltriazole-4-carboxamide |
InChI |
InChI=1S/C10H17N5O/c1-2-12-10(16)9-7-15(14-13-9)8-4-3-5-11-6-8/h7-8,11H,2-6H2,1H3,(H,12,16) |
InChIキー |
WQQHRBFJGFNSRW-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1=CN(N=N1)C2CCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B11788717.png)



![(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B11788731.png)
![4-(Difluoromethoxy)-2-fluorobenzo[d]oxazole](/img/structure/B11788748.png)
![5-(Cyclopropylmethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B11788751.png)


![1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one](/img/structure/B11788765.png)


![tert-butyl 1-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11788792.png)

